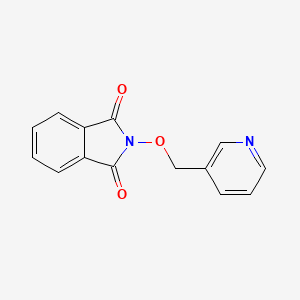

2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(pyridin-3-ylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-13-11-5-1-2-6-12(11)14(18)16(13)19-9-10-4-3-7-15-8-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNOXXFMIVONEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the pyridin-3-ylmethoxy group . The reaction conditions often include the use of solvents such as toluene and catalysts like Cs₂CO₃ to facilitate the domino β-addition and γ-aldol reactions .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex structures.

Reduction: Reduction reactions can modify the functional groups attached to the isoindoline-1,3-dione core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex heterocyclic structures, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that isoindoline derivatives can exhibit significant anticancer properties. 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione has been studied for its ability to inhibit the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of specific signaling pathways involved in cell death mechanisms.

Carbonic Anhydrase Inhibition

As a potential inhibitor of carbonic anhydrase enzymes, this compound could play a role in regulating physiological processes such as pH balance and fluid homeostasis. The inhibition of these enzymes has implications for treating conditions like glaucoma and edema.

Neuroprotective Effects

Preliminary studies have shown that derivatives of isoindoline compounds may possess neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where oxidative stress plays a critical role in disease progression.

Biochemistry

Biochemical Assays

In biochemical research, this compound can serve as a probe to study enzyme kinetics and protein interactions. Its ability to bind selectively to certain biomolecules makes it useful for elucidating biological pathways and mechanisms.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness in disrupting bacterial cell membranes or inhibiting essential metabolic pathways positions it as a candidate for developing new antimicrobial agents.

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be utilized in the development of organic semiconductors and photovoltaic devices due to its ability to facilitate charge transport.

Dyes and Pigments

In materials science, this compound can be explored as a dye or pigment due to its vibrant color properties when incorporated into polymer matrices. Its stability under light exposure enhances its potential use in coatings and textiles.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoindoline derivatives, including this compound. Researchers found that modifications at the pyridine ring significantly affected anticancer activity against breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.

Case Study 2: Enzyme Inhibition

In an investigation published in Bioorganic & Medicinal Chemistry Letters, researchers assessed the inhibitory effects of various isoindoline derivatives on carbonic anhydrase activity. The findings revealed that this compound exhibited competitive inhibition with Ki values suggesting strong binding affinity to the enzyme's active site.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Isoindoline-1,3-dione Derivatives

The biological and physicochemical properties of isoindoline-1,3-dione derivatives are highly dependent on the substituent attached to the core. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations :

- Derivatives with aromatic substituents (e.g., bromophenyl, chlorophenyl) generally exhibit higher yields (≥85%) compared to heterocyclic analogs .

- The pyridinylmethoxy derivative’s synthesis details are less documented, suggesting a need for optimized protocols .

Cholinesterase Inhibition

- 2-[1-(4-Chlorobenzyl)piperidin-3-yl]isoindoline-1,3-dione : Demonstrated acetylcholinesterase (AChE) inhibition with IC₅₀ values in the micromolar range, attributed to the piperidinyl moiety enhancing brain permeability .

Antiamnesic Effects

Physicochemical and Spectral Differences

- Solubility : Pyridinylmethoxy derivatives (e.g., this compound) exhibit better aqueous solubility due to the polar methoxy group, whereas aryl-substituted analogs (e.g., 4-bromophenyl) are more lipophilic .

- NMR Shifts : The pyridin-3-ylmethoxy group in the target compound causes distinct aromatic proton shifts (δ 8.71 ppm) compared to pyridin-2-ylmethyl analogs (δ 8.5–7.5 ppm) .

Biological Activity

2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione, also known by its CAS number 30777-95-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoindoline core substituted with a pyridine ring and a methoxy group. This structural arrangement contributes to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells.

- Antimicrobial Properties : Its efficacy against various microbial strains has been documented.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through cytotoxicity assays against several cancer cell lines. The following table summarizes key findings from these studies:

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The following table outlines the minimum inhibitory concentration (MIC) values observed:

These findings suggest that this compound could be developed as an antimicrobial agent.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes, leading to inhibition of their activity.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Signal Transduction Modulation : It may affect key signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Cancer Treatment : A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to controls.

- Infection Models : In vivo studies showed that treatment with the compound led to reduced bacterial load in infected models, indicating its potential as an antimicrobial therapeutic.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing pyridylmethoxy substituents to isoindoline-1,3-dione scaffolds?

- Methodology : Alkylation or nucleophilic substitution reactions are commonly employed. For example, Cs₂CO₃ in DMF at 110°C for 18 hours facilitates the coupling of pyridylmethyl halides with isoindoline-1,3-dione precursors, achieving yields of 67–92% . Optimization may involve solvent polarity adjustments (e.g., DMF vs. acetonitrile) and temperature control to minimize side reactions. Structural confirmation via ¹H/¹³C NMR and HRMS is critical .

Q. How can researchers validate the structural integrity of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione derivatives?

- Methodology : Use multi-spectral analysis:

- ¹H NMR : Identify pyridyl proton signals (δ 7.0–9.0 ppm) and methoxy linker protons (δ 3.5–4.5 ppm).

- 13C NMR : Confirm carbonyl carbons (δ ~168–170 ppm) and pyridyl carbons (δ ~120–150 ppm) .

- X-ray crystallography : Resolve steric effects of the pyridin-3-ylmethoxy group on isoindoline planarity .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

- Key Parameters :

- LogP : Target ~1.7–2.0 for balanced lipophilicity (e.g., similar to 2-(2-oxocyclohexyl)isoindoline-1,3-dione, LogP = 1.73) .

- Polar Surface Area (PSA) : Aim for ~54 Ų to enhance membrane permeability .

- Thermal stability : Monitor decomposition temperatures (e.g., boiling point ~410°C) via TGA/DSC .

Advanced Research Questions

Q. How do electronic effects of the pyridin-3-ylmethoxy group influence reactivity in catalytic transformations?

- Mechanistic Insight : The pyridyl nitrogen’s lone pair can coordinate to metal catalysts (e.g., In(III) or Fe₂O₃@SiO₂/In₂O₃), enhancing reductive or cross-coupling efficiency . Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in reactions like hydrogenation or C–S bond formation .

Q. What strategies resolve contradictory bioactivity data in isoindoline-1,3-dione derivatives?

- Case Study : For anti-acetylcholinesterase activity (IC₅₀ variability), employ:

- Dose-response normalization : Adjust for batch-to-batch purity differences (e.g., via HPLC ≥95%).

- Molecular docking : Compare binding modes of this compound with human AChE (PDB: 4EY7) to identify steric clashes or π-π stacking disruptions .

Q. How can substituent effects on the pyridyl ring modulate anticancer activity?

- Experimental Design :

- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at pyridyl positions.

- Evaluate antiproliferative activity on MDAMB-231/SKHep-1 cells using MTT assays. Corrogate results with ROS generation and apoptosis markers (e.g., caspase-3) .

- SAR Analysis : Meta-substitutions on pyridine may enhance DNA intercalation vs. para-substitutions favoring kinase inhibition .

Q. What analytical techniques detect decomposition products during long-term storage?

- Protocol :

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months.

- LC-MS/MS : Identify hydrolyzed products (e.g., phthalic acid derivatives) or oxidative byproducts.

- Mass fragmentation patterns : Compare with reference standards (e.g., m/z 178.21 for 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) .

Methodological Notes

- Synthetic Optimization : Prioritize green chemistry principles (e.g., replace DMF with cyclopentyl methyl ether) to reduce toxicity .

- Data Reproducibility : Document reaction atmospheres (N₂ vs. air) to account for oxygen-sensitive intermediates .

- Ethical Compliance : Adhere to ICH guidelines for preclinical testing, especially for genotoxicity assessments of pyridyl-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.